molecular formula C24H24N4O2 B4419452 7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE

7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE

Cat. No.: B4419452
M. Wt: 400.5 g/mol
InChI Key: WZZUTJARWZTVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a phenylpiperazine moiety, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: The quinazolinone intermediate is then reacted with a phenylpiperazine derivative, often through nucleophilic substitution or coupling reactions.

    Attachment of the Hydroxyphenyl Group: Finally, the hydroxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The quinazolinone core can be reduced under suitable conditions to form dihydroquinazolinone derivatives.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the quinazolinone core may produce dihydroquinazolinone derivatives.

Scientific Research Applications

7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    7-(2-HYDROXYPHENYL)-2-(4-METHYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE: Similar structure but with a methyl group instead of a phenyl group on the piperazine moiety.

    7-(2-HYDROXYPHENYL)-2-(4-ETHYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE: Similar structure but with an ethyl group instead of a phenyl group on the piperazine moiety.

Uniqueness

The uniqueness of 7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c29-22-9-5-4-8-19(22)17-14-21-20(23(30)15-17)16-25-24(26-21)28-12-10-27(11-13-28)18-6-2-1-3-7-18/h1-9,16-17,29H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZUTJARWZTVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE
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7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE
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7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE
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7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE
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7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE
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7-(2-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE

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